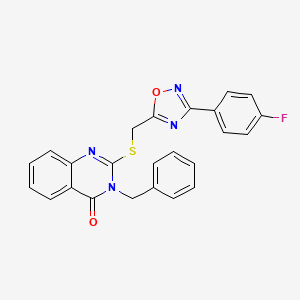
3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H17FN4O2S and its molecular weight is 444.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-benzyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the quinazolinone core followed by the introduction of the oxadiazole and thioether functionalities. The general synthetic route can be outlined as follows:
- Formation of Quinazolinone Core : This is achieved through the condensation of appropriate aromatic amines with carbonyl precursors.
- Introduction of Oxadiazole Moiety : The oxadiazole ring is formed by cyclization reactions involving 4-fluorophenyl derivatives.
- Thioether Formation : The final step involves the introduction of the benzyl group via thioether linkage.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including our compound of interest. For instance, a related compound was tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 18.3 to 30.1 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25.6 ± 0.5 |
| Escherichia coli | 24.3 ± 0.4 |
| Pseudomonas aeruginosa | 30.1 ± 0.6 |
Antioxidant Activity
Quinazolinones are known for their antioxidant properties. The antioxidant activity of similar compounds has been evaluated using assays like DPPH and ABTS, where compounds containing hydroxyl groups exhibited enhanced activity . The presence of a hydroxyl group in ortho or para positions relative to other substituents was found to significantly increase the antioxidant capacity.
The mechanisms underlying the biological activities of quinazolinone derivatives are multifaceted:
- Enzyme Inhibition : These compounds often act as inhibitors for key enzymes involved in bacterial cell wall synthesis and metabolic pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate into DNA, disrupting replication processes and leading to cell death in susceptible organisms .
Case Studies
Several case studies have documented the efficacy of quinazolinone derivatives in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that a structurally similar quinazolinone exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential for our compound .
- Antioxidant Properties : Research indicated that certain substitutions on the quinazolinone scaffold could enhance metal-chelating abilities and antioxidant activity, particularly in compounds with multiple hydroxyl groups .
Eigenschaften
IUPAC Name |
3-benzyl-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBMUSLYSWWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














